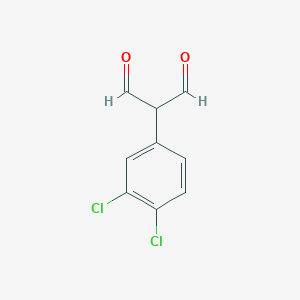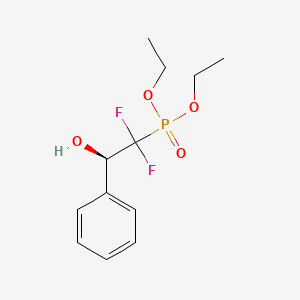
Diethyl (1,1-difluoro-2-hydroxy-2-phenylethyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (1,1-difluoro-2-hydroxy-2-phenylethyl)phosphonate: is an organophosphorus compound with the molecular formula C₁₂H₁₇F₂O₄P and a molecular weight of 294.08 g/mol . This compound is characterized by the presence of a phosphonate group, a difluoromethyl group, and a phenyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diethyl (1,1-difluoro-2-hydroxy-2-phenylethyl)phosphonate typically involves the reaction of diethyl phosphite with a difluoromethylated phenyl compound under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the phosphonate ester bond.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Diethyl (1,1-difluoro-2-hydroxy-2-phenylethyl)phosphonate can undergo oxidation reactions to form corresponding phosphonic acids.
Reduction: The compound can be reduced to form phosphine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphonate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Chemistry: Diethyl (1,1-difluoro-2-hydroxy-2-phenylethyl)phosphonate is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds. It is also employed in the synthesis of fluorinated compounds, which are valuable in medicinal chemistry.
Biology: In biological research, this compound is used to study enzyme mechanisms involving phosphonate substrates. It serves as a model compound to investigate the interactions between enzymes and phosphonate inhibitors.
Medicine: The compound has potential applications in drug development, particularly in the design of enzyme inhibitors. Its unique structure allows it to interact with specific biological targets, making it a candidate for therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of flame retardants, plasticizers, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of diethyl (1,1-difluoro-2-hydroxy-2-phenylethyl)phosphonate involves its interaction with molecular targets such as enzymes. The phosphonate group mimics the transition state of phosphate esters, allowing the compound to act as a competitive inhibitor of enzymes that process phosphate substrates. This interaction can inhibit enzyme activity, leading to various biological effects.
Comparison with Similar Compounds
- Diethyl (1,1-difluoro-2-hydroxy-2,2-diphenylethyl)phosphonate
- Diethyl (1,1-difluoro-2-hydroxy-2-methylpropyl)phosphonate
- Diethyl (1,1-difluoro-2-hydroxy-2-ethylbutyl)phosphonate
Comparison: Diethyl (1,1-difluoro-2-hydroxy-2-phenylethyl)phosphonate is unique due to the presence of the phenyl group, which imparts specific chemical and biological properties. Compared to its analogs, this compound exhibits distinct reactivity and interaction with biological targets, making it valuable in specialized applications.
Properties
IUPAC Name |
(1R)-2-diethoxyphosphoryl-2,2-difluoro-1-phenylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F2O4P/c1-3-17-19(16,18-4-2)12(13,14)11(15)10-8-6-5-7-9-10/h5-9,11,15H,3-4H2,1-2H3/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHGLJPQOTSBATO-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C(C1=CC=CC=C1)O)(F)F)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=O)(C([C@@H](C1=CC=CC=C1)O)(F)F)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F2O4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-2-cyano-3-(2-propoxyphenyl)-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}prop-2-enamide](/img/structure/B2591360.png)
![7-methyl-3-(2-methylpiperidine-1-carbonyl)-N-[3-(propan-2-yl)phenyl]-1,8-naphthyridin-4-amine](/img/structure/B2591361.png)
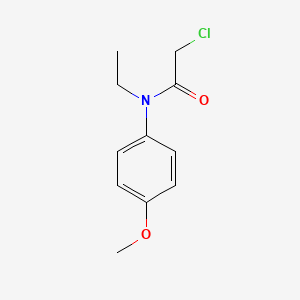

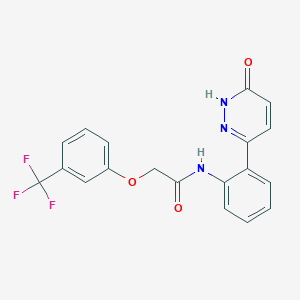

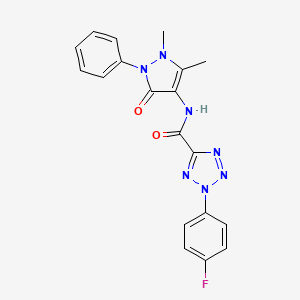

![2-[(Tert-butoxycarbonyl)amino]-3-(3-fluorophenyl)propanoic acid](/img/new.no-structure.jpg)
![2-Ethyl-1-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}butan-1-one](/img/structure/B2591378.png)
![3-((3,4-Dimethylphenyl)sulfonyl)-5-(4-(pyridin-2-yl)piperazin-1-yl)-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2591379.png)
